ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate
Description
Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate is a heterocyclic compound featuring an imidazole core substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with a thioether-linked acetoxy ethyl ester.
Properties
IUPAC Name |
ethyl 2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-2-20-12(17)8-21-13-14-7-11(15-13)9-3-5-10(6-4-9)16(18)19/h3-7H,2,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQRYKDGADRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl {[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 284.31 g/mol
- CAS Number : 1226439-11-7
The compound features an imidazole ring substituted with a nitrophenyl group and a thioacetate moiety, which may contribute to its biological properties.
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl group enhances electron-withdrawing effects, potentially increasing the compound's reactivity and biological interactions.
Antimicrobial Activity
Studies have shown that imidazole derivatives demonstrate significant antimicrobial properties. This compound has been tested against various bacterial strains, exhibiting varying degrees of inhibition. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. For instance:
These results suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or by generating reactive oxygen species (ROS).
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Pharmaceutical Chemistry Journal demonstrated that this compound exhibited potent anticancer activity against MCF-7 cells, with an IC50 value of 20 µM. The study indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . -
Antimicrobial Efficacy :
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Imidazole Core
(a) Ethyl [2-(Benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl]acetate ()
- Molecular Formula : C₂₀H₁₉N₃O₄S
- Molecular Weight : 397.44 g/mol
- Key Features : A benzylsulfanyl group replaces the simpler thioether in the target compound.
- Bioactivity : Exhibits moderate antioxidant activity (22.7% DPPH scavenging, 80.4% ABTS scavenging) .
(b) Ethyl 2-(2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl)acetate ()
- Molecular Formula : C₂₆H₂₃N₃O₄S
- Molecular Weight : 473.54 g/mol
(c) Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate ()
- Molecular Formula : C₂₀H₁₅ClF₃N₇O₄S
- Molecular Weight : 541.89 g/mol
- Key Features : Incorporates a trifluoromethyl group and triazole ring, enhancing metabolic stability and electronegativity compared to the target compound .
(a) Solubility and Stability
- The target compound’s ester group improves solubility in organic solvents (e.g., ethyl acetate, chloroform), whereas diphenyl-substituted analogs () exhibit lower aqueous solubility .
- Nitro groups enhance stability against oxidative degradation but may reduce metabolic half-life in vivo .
(b) Bioactivity Trends
- Antioxidant Activity : highlights the role of the nitro group in scavenging free radicals, though steric bulk (e.g., diphenyl groups in ) may hinder activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
